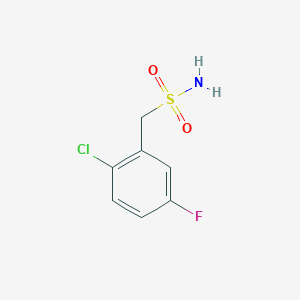

(2-Chloro-5-fluorophenyl)methanesulfonamide

Description

(2-Chloro-5-fluorophenyl)methanesulfonamide (Molecular Formula: C₇H₇ClFNO₂S) is a halogenated aromatic sulfonamide characterized by a methanesulfonamide group attached to a 2-chloro-5-fluorophenyl ring. Key structural and physicochemical properties include:

- SMILES:

C1=CC(=C(C=C1F)CS(=O)(=O)N)Cl - InChIKey:

OFXFIBLMKBJTHW-UHFFFAOYSA-N - Collision Cross-Section (CCS) Predictions (via computational modeling):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.99428 | 141.9 |

| [M+Na]⁺ | 245.97622 | 153.2 |

| [M-H]⁻ | 221.97972 | 141.9 |

The compound’s CCS values suggest moderate molecular size and polarity, influenced by the electron-withdrawing chloro and fluoro substituents on the aromatic ring .

Properties

IUPAC Name |

(2-chloro-5-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXFIBLMKBJTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives .

Scientific Research Applications

(2-Chloro-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide

1-(2-Chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

- Molecular Formula: C₉H₉ClNO₃S (inferred from )

- Key Structural Differences: Substitution: Features a chloroacetyl group at the 4-position of the phenyl ring.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The chloro and fluoro substituents in (2-chloro-5-fluorophenyl)methanesulfonamide enhance electrophilicity and may influence metabolic stability compared to non-halogenated analogs.

- The dihydrobenzofuran and dimethylaminoethyl groups in Compound 1428371-43-0 introduce polarizable π-systems and tertiary amines, which may enhance solubility and target interaction versatility .

Collision Cross-Section (CCS) Comparisons

While CCS data for analogs is unavailable, the parent compound’s predicted CCS values (141.9–153.2 Ų) reflect its compact aromatic core and moderate polarity. Bulkier derivatives (e.g., Compound 1428371-43-0) are expected to exhibit higher CCS due to increased molecular surface area .

Biological Activity

(2-Chloro-5-fluorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. Sulfonamides are known for their antibacterial properties, and the introduction of halogen substituents can enhance their efficacy against various biological targets. This article reviews the biological activity of this compound with a focus on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C7H8ClFNO2S

- Molecular Weight : 209.66 g/mol

- Functional Groups : Chlorine and fluorine substituents on a phenyl ring, along with a methanesulfonamide group.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of (2-Chloro-5-fluorophenyl) have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides.

Table 1: Antibacterial Activity Comparison

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| (2-Chloro-5-fluorophenyl)phenol | S. aureus | 18 |

| Acarbose (Control) | E. coli | 20 |

Antidiabetic Potential

Recent studies have highlighted the potential of sulfonamide derivatives in managing diabetes. The compound demonstrated notable inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.

Table 2: Enzyme Inhibition Potency

| Compound | IC50 Value (μM) |

|---|---|

| This compound | 10.75 ± 0.52 |

| Acarbose | 39.48 ± 0.80 |

The presence of electron-withdrawing groups like chlorine and fluorine enhances the electron density on the sulfonamide moiety, improving binding affinity to these enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and type of substituents on the phenyl ring significantly influence biological activity. For example, compounds with both electron-donating and withdrawing groups exhibited enhanced inhibitory effects due to optimized electronic interactions within the active site of target enzymes.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of α-glucosidase and α-amylase.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed superior antibacterial activity compared to traditional sulfonamides when tested against multi-drug resistant strains.

- Diabetes Management Research : In vivo studies on diabetic rat models indicated that this compound improved glucose tolerance and reduced fasting blood glucose levels, suggesting its potential as an antidiabetic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.